1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene
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Overview
Description
1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene is a compound that features both trifluoromethanesulfonyl and trifluoromethylsulfanyl groups attached to a benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethanesulfonyl chloride and trifluoromethylthiol in the presence of a base to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethanesulfonyl and trifluoromethylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the sulfonyl group.
Trifluoromethanesulfonylbenzene: Contains the sulfonyl group but lacks the trifluoromethylsulfanyl group.
Uniqueness: 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene is unique due to the presence of both trifluoromethanesulfonyl and trifluoromethylsulfanyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
63647-62-1 |
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Molecular Formula |
C8H4F6O2S2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-(trifluoromethylsulfanyl)-4-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H4F6O2S2/c9-7(10,11)17-5-1-3-6(4-2-5)18(15,16)8(12,13)14/h1-4H |
InChI Key |
BTSJMLARCVQXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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